molecular formula C13H15N3O6 B556401 (4S)-4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid CAS No. 41149-11-5

(4S)-4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid

Cat. No. B556401
CAS RN: 41149-11-5
M. Wt: 309.27 g/mol
InChI Key: SDTVKGSMFQVLAM-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of a compound involves the procedures and conditions used to produce it. This can include the starting materials, catalysts, temperature, pressure, and other factors .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. It also includes understanding the compound’s reactivity, stability, and other chemical properties .

Scientific Research Applications

Environmental Science Applications

Degradation Pathways and Environmental Impact Advanced Oxidation Processes (AOPs) are employed to treat recalcitrant compounds in the environment, including various pharmaceuticals and organic pollutants. Studies have explored the degradation pathways, kinetics, and by-products of these processes. For example, the degradation of acetaminophen, a common pharmaceutical, through AOPs has been extensively studied, revealing various by-products and their potential environmental impacts. This research helps in understanding the fate and transformation of similar complex organic compounds in aquatic environments (Qutob et al., 2022).

Pharmacological Applications

Toxicity and Mutagenicity Studies The toxicology and mutagenicity of chemicals, including herbicides like 2,4-D, have been extensively researched. Scientometric reviews summarize the development of this field, highlighting the toxicological impacts of these compounds and their relevance to environmental and human health. Such studies contribute to understanding the biological effects of related compounds and inform regulatory and safety evaluations (Zuanazzi et al., 2020).

Degradation and Stability Analysis Research on compounds like nitisinone, which share structural similarities with (4S)-4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid, involves analyzing their stability and degradation products. These studies are crucial for understanding the chemical's behavior under various conditions and its implications for both environmental and therapeutic use (Barchańska et al., 2019).

Chemical Synthesis and Applications

Catalytic Reduction and Synthesis Pd-based catalytic treatments have been explored for the reduction of priority contaminants, including nitro compounds. Research in this area focuses on reaction pathways, catalytic efficiency, and the challenges associated with catalyst stability and regeneration. These findings are pertinent to the synthesis and environmental applications of compounds like (4S)-4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid, offering insights into potential synthetic routes and environmental remediation strategies (Chaplin et al., 2012).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior .

properties

IUPAC Name

(4S)-4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6/c1-8(17)14-11(6-7-12(18)19)13(20)15-9-2-4-10(5-3-9)16(21)22/h2-5,11H,6-7H2,1H3,(H,14,17)(H,15,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTVKGSMFQVLAM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428614
Record name N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid

CAS RN

41149-11-5
Record name N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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